3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by the fusion of a pyrazole ring with a pyridine ring. The unique structural features of this compound include a bromine atom at the third position and a methoxy group at the fourth position of the pyrazole ring, which contribute to its distinct chemical reactivity and potential biological activity. This compound belongs to the family of pyrazolopyridines, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. Its structural and functional properties make it a subject of interest in both academic research and industrial applications.
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is classified as a heterocyclic aromatic compound. It falls under the category of pyrazolopyridines, which are recognized for their pharmacological significance and utility in the development of new therapeutic agents.
The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. A common method involves the cyclization of appropriate precursors. For instance, one approach includes the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide as a base. This reaction is typically conducted under reflux conditions for several hours to facilitate complete cyclization .
The molecular structure of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused with a pyridine ring. The bromine atom is located at the C-3 position while a methoxy group (-OCH₃) is attached at the C-4 position of the pyrazole ring.
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions can vary significantly based on the specific conditions utilized.
The mechanism of action for 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets within biological systems. These interactions modulate various biological pathways, potentially influencing cellular processes such as proliferation or apoptosis. The precise molecular targets depend on the context in which the compound is applied, highlighting its relevance in drug discovery and development .
The physical properties of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
The applications of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine are diverse:
This compound's unique features make it a valuable tool in both research and industrial applications, particularly in fields focused on drug discovery and material innovation.
Pyrazolopyridines represent a significant class of bicyclic heterocyclic compounds formed through the fusion of pyrazole and pyridine rings. The specific isomer 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (C₇H₆BrN₃O, MW 228.05 g/mol) belongs to the [4,3-c] fusion category, where the pyrazole ring bonds at the 4-3 positions of the pyridine ring [9] [10]. This precise molecular architecture features a bridgehead nitrogen atom (N2) shared between both rings, creating a distinctive electronic environment. The compound exists predominantly in the 1H-tautomeric form rather than the 2H-form due to greater aromatic stabilization energy (approximately 37 kJ/mol difference), as confirmed by computational studies [10]. The systematic name follows IUPAC conventions where numbering prioritizes the pyridine nitrogen (N1), with the methoxy group at position 4 and bromine at position 3 of the pyrazole ring, yielding the canonical SMILES representation COC₁=NC=CC₂=C₁C(Br)=NN₂ [9].
The strategic placement of bromine and methoxy substituents creates a multifunctional scaffold with exceptional synthetic versatility. The carbon-bromine bond (C-Br) possesses moderate reactivity ideal for transition metal-catalyzed cross-coupling reactions, serving as a handle for carbon-carbon and carbon-heteroatom bond formation [2] [5]. Simultaneously, the electron-donating methoxy group (-OCH₃) at C4 profoundly influences the electron density distribution across the heterocyclic system. This substitution pattern creates a distinctive electronic asymmetry that enables regioselective functionalization – the bromine facilitates substitution at C3 while the methoxy group directs electrophilic chemistry toward C7 [2]. This dual functionality makes the compound a privileged building block in fragment-based drug discovery (FBDD), where vectorial diversification around a core scaffold is essential for optimizing interactions with biological targets [2].
Early synthetic approaches to pyrazolo[4,3-c]pyridines relied on classical methods like the Huisgen indazole synthesis, which suffered from limited scalability and regiocontrol issues [2] [10]. A significant advancement came through adaptations by Silva Júnior et al., who introduced dichloroethane (DCE) as a co-solvent to improve reaction efficiency and purification [2]. The Durham University group led by Steel further revolutionized the synthesis by developing a halogenated intermediate approach starting from 5-halo-1H-pyrazolo[4,3-c]pyridines [2]. This methodology enabled the practical, gram-scale production of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine through sequential protection, halogenation, and deprotection steps. The evolution toward these halogen-rich intermediates reflects their critical importance in modern pharmaceutical chemistry, where they serve as platforms for diversification via cross-coupling and metalation strategies [2] [5].
Table 1: Key Structural Features of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
Property | Description | Significance |
---|---|---|
Molecular Formula | C₇H₆BrN₃O | Framework for derivatization |
Molecular Weight | 228.05 g/mol | Typical for fragment-based drug discovery |
Tautomeric Preference | 1H-tautomer | Enhanced aromatic stabilization |
Bromine Position | C3 | Site for cross-coupling reactions |
Methoxy Position | C4 | Electron-donating group directing electrophilic substitution |
Fusion Type | [4,3-c] | Determines ring connectivity and electronic properties |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1